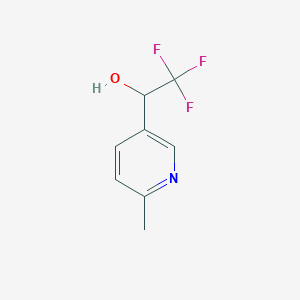
tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate”, there are general methods for the synthesis of similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that could potentially be used in the synthesis of such compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The molecular weight of “tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate” is 368.49 . Other specific physical and chemical properties are not available in the resources I have access to.Wissenschaftliche Forschungsanwendungen
Selective Activation of SK1 Channels
A compound closely related to tert-butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate, namely GW542573X, has been identified as a selective activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels, particularly the SK1 subtype. This discovery is significant for the potential therapeutic modulation of SK channels, which are implicated in various physiological and pathological processes. The selectivity of GW542573X for the SK1 subtype over SK2, SK3, and IK channels, as well as its ability to shift the Ca2+ response curve and act as a genuine opener of hSK1 channels, underscores its utility in studying the role of SK1 channels in cellular functions and disease states (Hougaard et al., 2009).
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidines, including compounds structurally similar to tert-butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate, has led to the development of potent ligands for the histamine H4 receptor (H4R). These ligands, including compound 3 and compound 4, have shown promise in vitro and in animal models as anti-inflammatory agents and antinociceptive agents, highlighting their potential for treating pain and inflammation through H4R antagonism (Altenbach et al., 2008).
Molecular Spin Interactions
Studies on Schiff and Mannich bases incorporating the tert-butyl group have elucidated spin interactions in octahedral zinc complexes. These findings are pivotal for understanding the electronic structures and magnetic properties of coordination compounds, with implications for materials science, catalysis, and spintronics. The research on these complexes has contributed to the broader knowledge of metal-organic frameworks and their potential applications (Orio et al., 2010).
Renin Inhibitors for Hypertension
The synthesis and pharmacological evaluation of benzimidazole derivatives, as exemplified by compound 13, have been directed toward developing orally bioavailable renin inhibitors. This research is foundational for advancing treatments for hypertension and cardiovascular diseases. The optimization of the piperidine moiety to enhance potency and bioavailability demonstrates the critical role of structural modification in drug discovery (Tokuhara et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)18-11-12-6-8-21(9-7-12)13-10-14(23-4)20-15(19-13)25-5/h10,12H,6-9,11H2,1-5H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVMWFOCKMGZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

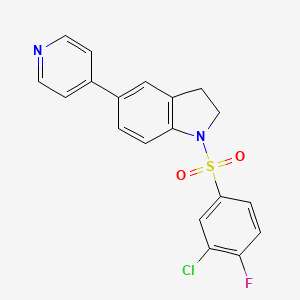

![ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2700642.png)
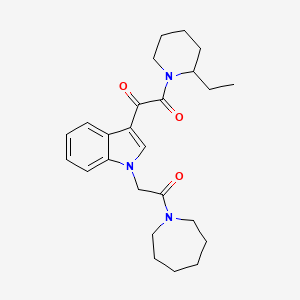
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)
![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2700656.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)
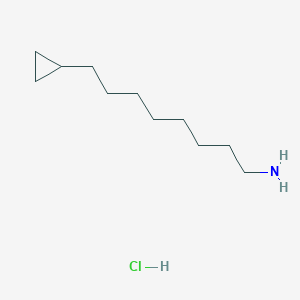
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2700659.png)
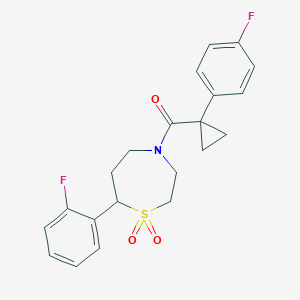
![5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2700661.png)
